

Application Notes and Protocols for Evaluating CCX-777 Activity In Vitro

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Compound of Interest

Compound Name: CCX-777

Cat. No.: B606561

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Introduction

CCX-777 is a small molecule partial agonist of β -arrestin-2 recruitment to the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3] ACKR3 is a G protein-coupled receptor (GPCR) that is considered "atypical" because it does not couple to G proteins to initiate downstream signaling cascades.[4][5] Instead, upon ligand binding, ACKR3 preferentially engages β -arrestins, leading to receptor internalization and modulation of cellular processes, including cell survival and migration, through G protein-independent signaling pathways such as the MAPK/ERK pathway.[5][6] ACKR3 is a scavenger receptor for chemokines like CXCL12 and CXCL11, playing a crucial role in regulating their local concentrations and thereby influencing the signaling of other chemokine receptors like CXCR4.[4][7]

These application notes provide detailed protocols for in vitro functional assays to characterize the activity of **CCX-777**, focusing on its ability to induce β -arrestin recruitment, stimulate the ERK signaling pathway, and modulate cell migration.

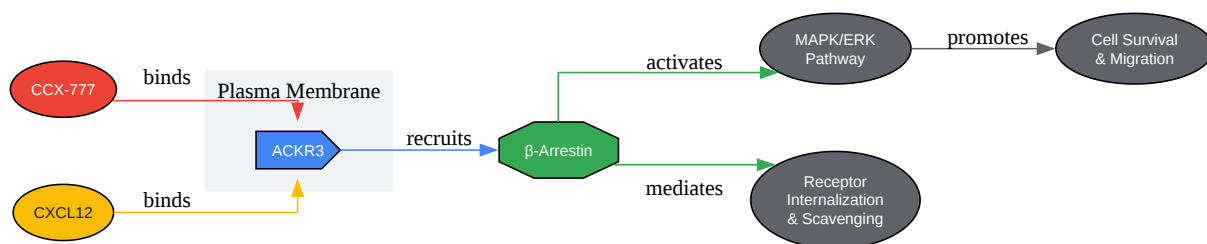
Data Presentation

The following table summarizes the quantitative data for **CCX-777** in a key in vitro functional assay.

Assay	Cell Line	Parameter	Value	Reference
β -Arrestin-2 Recruitment	HEK293	EC50	0.95 nM	[1]
β -Arrestin-2 Recruitment	HEK293	E _{max} (% of CXCL12)	75 \pm 2%	[1]

Signaling Pathway

The diagram below illustrates the signaling pathway of ACKR3 upon stimulation, highlighting the central role of β -arrestin recruitment.



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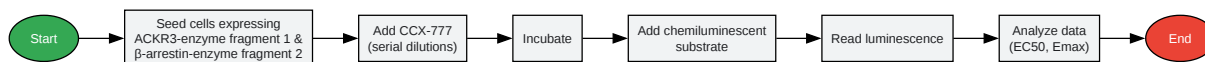
ACKR3 Signaling Pathway

Experimental Protocols

β -Arrestin Recruitment Assay

This assay quantifies the recruitment of β -arrestin to ACKR3 upon stimulation with **CCX-777**. Commercially available assays, such as the PathHunter® (DiscoverX) or NanoBiT® (Promega) systems, are commonly used.[8][9][10] The following protocol is a generalized representation based on the enzyme fragment complementation principle.

Experimental Workflow:



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β -Arrestin Recruitment Assay Workflow

Materials:

- HEK293 cells stably co-expressing ACKR3 fused to a small enzyme fragment (e.g., ProLink™) and β -arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- **CCX-777** stock solution (in DMSO).
- Reference agonist (e.g., CXCL12).
- Chemiluminescent substrate.
- White, opaque 96- or 384-well microplates.
- Luminometer.

Protocol:

- Cell Plating:
 - Culture the engineered HEK293 cells to ~80-90% confluency.
 - Harvest the cells and resuspend them in an appropriate assay medium.
 - Seed the cells into the wells of a white, opaque microplate at a predetermined optimal density.

- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Compound Preparation:
 - Prepare a serial dilution of **CCX-777** in assay buffer. Also, prepare serial dilutions of the reference agonist (CXCL12).
 - Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions) and a no-compound control.
- Assay Procedure:
 - Carefully remove the culture medium from the cell plate.
 - Add the diluted **CCX-777**, reference agonist, and controls to the respective wells.
 - Incubate the plate at 37°C for 60-90 minutes.
- Signal Detection:
 - Prepare the chemiluminescent substrate according to the manufacturer's instructions.
 - Add the substrate to each well.
 - Incubate the plate at room temperature for 60 minutes in the dark.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Plot the luminescence signal against the logarithm of the compound concentration.
 - Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ and E_{max} values for **CCX-777**.
 - Normalize the E_{max} of **CCX-777** to the maximal response induced by the reference agonist CXCL12 to determine its partial agonist activity.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 (p44/42 MAPK) in response to **CCX-777** treatment, indicating the activation of the MAPK signaling pathway downstream of ACKR3 and β -arrestin.

Experimental Workflow:



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ERK Phosphorylation Assay Workflow

Materials:

- Cells endogenously or recombinantly expressing ACKR3 (e.g., HEK293-ACKR3).
- Cell culture medium and serum-free medium.
- **CCX-777** stock solution.
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein quantification assay (e.g., BCA assay).
- SDS-PAGE gels and Western blot apparatus.
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Alternatively, a plate-based ELISA or HTRF® kit for phospho-ERK detection can be used for higher throughput.[\[11\]](#)[\[12\]](#)

Protocol (Western Blot):

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 80-90% confluency.
 - Serum-starve the cells for 16-24 hours prior to the experiment.
 - Treat the cells with various concentrations of **CCX-777** for a defined period (e.g., 5, 15, 30 minutes). Include an untreated control.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells on ice with lysis buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate.
- Western Blotting:
 - Normalize the protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using an ECL substrate and an imaging system.
- Stripping and Re-probing:
 - Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Calculate the ratio of phospho-ERK to total-ERK for each condition.
 - Plot the fold change in this ratio relative to the untreated control.

Chemotaxis Assay

This assay evaluates the effect of **CCX-777** on the migration of cells in response to a chemokine gradient, which can be influenced by ACKR3's scavenging function. A common method is the Boyden chamber or Transwell® assay.^{[13][14][15]}

Experimental Workflow:



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Chemotaxis Assay Workflow

Materials:

- Cells expressing ACKR3 and a corresponding chemoattractant receptor (e.g., CXCR4).
- Transwell® inserts with appropriate pore size (e.g., 5 or 8 µm).
- 24-well plates.
- Chemoattractant (e.g., CXCL12).
- **CCX-777** stock solution.
- Assay buffer (e.g., serum-free medium with 0.1% BSA).
- Cell stain (e.g., Crystal Violet or Calcein AM).

- Microscope.

Protocol:

- Preparation:
 - Culture cells to sub-confluency. Harvest and resuspend them in assay buffer at a specific concentration (e.g., 1×10^6 cells/mL).
 - Pre-incubate the cells with various concentrations of **CCX-777** or vehicle control for 30 minutes at 37°C.
 - Add the chemoattractant (CXCL12) to the lower chambers of the 24-well plate. Add assay buffer alone to control wells (for measuring random migration).
- Assay Setup:
 - Place the Transwell® inserts into the wells.
 - Add the pre-treated cell suspension to the upper chamber of each insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours). The optimal time should be determined empirically.
- Cell Staining and Counting:
 - After incubation, carefully remove the inserts from the plate.
 - Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane (e.g., with methanol).
 - Stain the cells with Crystal Violet.
 - Wash the inserts and allow them to air dry.

- Count the number of migrated cells in several representative fields of view under a microscope.
- Data Analysis:
 - Calculate the average number of migrated cells per field for each condition.
 - Plot the number of migrated cells against the concentration of **CCX-777** to determine its effect on chemotaxis.
 - Compare the migration in the presence of **CCX-777** to the vehicle control to assess inhibition or potentiation of the chemotactic response.

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